

A Comprehensive Technical Review of Z-360 and its Therapeutic Potential

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Compound of Interest

Compound Name: Z-360

Cat. No.: B1260678

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Z-360 is an orally active, potent, and selective cholecystikinin-2 receptor (CCK-2R) antagonist that has demonstrated significant therapeutic potential in preclinical and early clinical studies, primarily in the context of gastrointestinal cancers and cancer-related pain. This technical guide synthesizes the current understanding of **Z-360**, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.

Core Mechanism of Action

Z-360 exerts its effects by competitively inhibiting the binding of gastrin and cholecystikinin to the CCK-2 receptor. This receptor is often overexpressed in various gastrointestinal malignancies and is implicated in tumor growth, proliferation, and angiogenesis. By blocking this interaction, **Z-360** disrupts downstream signaling cascades that promote cancer progression.[1] Preclinical studies have established that **Z-360** possesses a high affinity for the CCK-2R, with sub-nanomolar binding affinity.[1]

In addition to its anti-tumor effects, **Z-360** has shown promise as an analgesic agent, particularly in the context of severe, opioid-resistant cancer pain.[2][3] This analgesic action is mediated through the suppression of interleukin-1 β (IL-1 β) production, which in turn prevents the upregulation of ephrin B1 gene expression and the phosphorylation of the NMDA receptor NR2B subunit in the pain pathway.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical evaluations of **Z-360**.

Table 1: In Vitro Efficacy of **Z-360**

Parameter	Cell Line	Value	Reference
IC50 ((125)I G17 binding)	CCK-2R transfected cells	sub-nM	[1]

Table 2: In Vivo Anti-Tumor Efficacy of **Z-360**

Cancer Model	Treatment	Outcome	p-value	Reference
Gastric ascites xenograft	Z-360	Increased survival	0.011	[1]
Hepatic metastasis xenograft	Z-360	81% decrease in tumor growth	0.02	[1]
Orthotopic pancreatic xenograft	Z-360 + gemcitabine	84% decrease in final tumor weight compared to single agents	0.002	[1]

Table 3: In Vivo Effects of **Z-360** on Biomarkers

Cancer Model	Treatment	Biomarker Change	Reference
Orthotopic pancreatic xenograft	Z-360 + gemcitabine	Increased apoptosis	[1]
Orthotopic pancreatic xenograft	Z-360 + gemcitabine	Decreased microvessel density	[1]
Cancer-induced pain model (mice)	Z-360	Inhibition of ephrin B1 gene expression in DRGs	[2][3]
Cancer-induced pain model (mice)	Z-360	Inhibition of NR2B phosphorylation in the spinal cord	[2][3]
Cancer-induced pain model (mice)	Z-360	Suppression of IL-1 β production in the cancer-inoculated hind paw	[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and further investigation.

(125)I Gastrin-17 (G17) Displacement Assay

- Objective: To determine the binding affinity of **Z-360** to the CCK-2 receptor.
- Cell Line: CCK-2R-transfected cell lines.
- Procedure:
 - Cells expressing CCK-2R are incubated with a fixed concentration of radiolabeled (125)I Gastrin-17.
 - Increasing concentrations of **Z-360** are added to the incubation mixture.
 - The mixture is incubated to allow for competitive binding.

- Bound and free radioligand are separated.
- The amount of bound (125)I G17 is quantified using a gamma counter.
- The concentration of **Z-360** that inhibits 50% of the specific binding of (125)I G17 (IC50) is calculated.[\[1\]](#)

G17-Stimulated Calcium Assay

- Objective: To assess the functional antagonism of **Z-360** on CCK-2R signaling.
- Cell Line: CCK-2R-transfected cell lines.
- Procedure:
 - Cells are loaded with a calcium-sensitive fluorescent dye.
 - Cells are pre-incubated with varying concentrations of **Z-360**.
 - Gastrin-17 is added to stimulate the CCK-2R, leading to an increase in intracellular calcium.
 - Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorometer.
 - The ability of **Z-360** to inhibit the G17-stimulated calcium influx is quantified.[\[1\]](#)

Western Blotting for Akt Phosphorylation

- Objective: To investigate the effect of **Z-360** on the PI3K/Akt signaling pathway.
- Cell Line: Oesophageal cancer cell line.
- Procedure:
 - Cells are treated with **Z-360**, with or without co-treatment with Gastrin-17.
 - Cells are lysed, and protein concentrations are determined.

- Proteins are separated by SDS-PAGE and transferred to a membrane.
- The membrane is probed with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
- Horseradish peroxidase-conjugated secondary antibodies are used for detection.
- Bands are visualized using an enhanced chemiluminescence detection system.
- The ratio of p-Akt to total Akt is quantified to determine the level of Akt phosphorylation.[1]

In Vivo Xenograft Models

- Objective: To evaluate the anti-tumor efficacy of **Z-360** in vivo.
- Animal Models: Mice with human xenografts for gastric ascites, hepatic metastasis, and orthotopic pancreatic cancer.
- General Procedure:
 - Human cancer cells are implanted into immunocompromised mice.
 - Once tumors are established, mice are randomized into treatment and control groups.
 - **Z-360** is administered orally. In some studies, it is combined with other chemotherapeutic agents like gemcitabine.
 - Tumor growth is monitored over time. For survival studies, the time to a predetermined endpoint is recorded.
 - At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for apoptosis and microvessel density).[1]

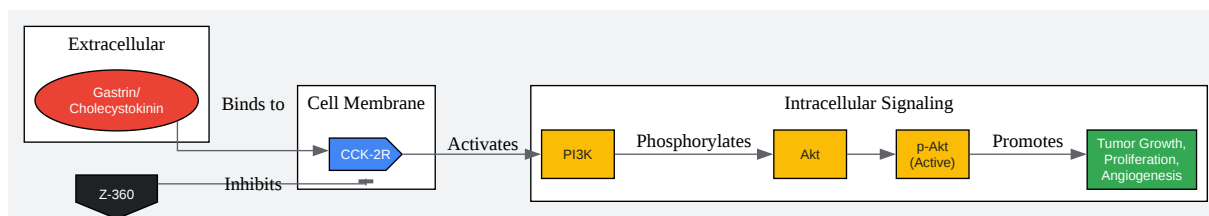
Cancer-Induced Pain Model

- Objective: To assess the analgesic effects of **Z-360** on cancer-induced pain.
- Animal Model: Mice with cancer cell inoculation in the hind paw.

- Procedure:
 - Cancer cells are inoculated into the plantar surface of the mouse hind paw to induce a pain state.
 - Mice are treated with **Z-360**.
 - Pain-related behaviors are assessed.
 - At the end of the experiment, dorsal root ganglia (DRGs) and spinal cord tissues are collected.
 - Gene expression of ephrin B1 in DRGs is measured by quantitative PCR.
 - Phosphorylation of the NR2B subunit of the NMDA receptor in the spinal cord is assessed by Western blotting.
 - IL-1 β levels in the cancer-inoculated paw are measured by ELISA.^{[2][3]}

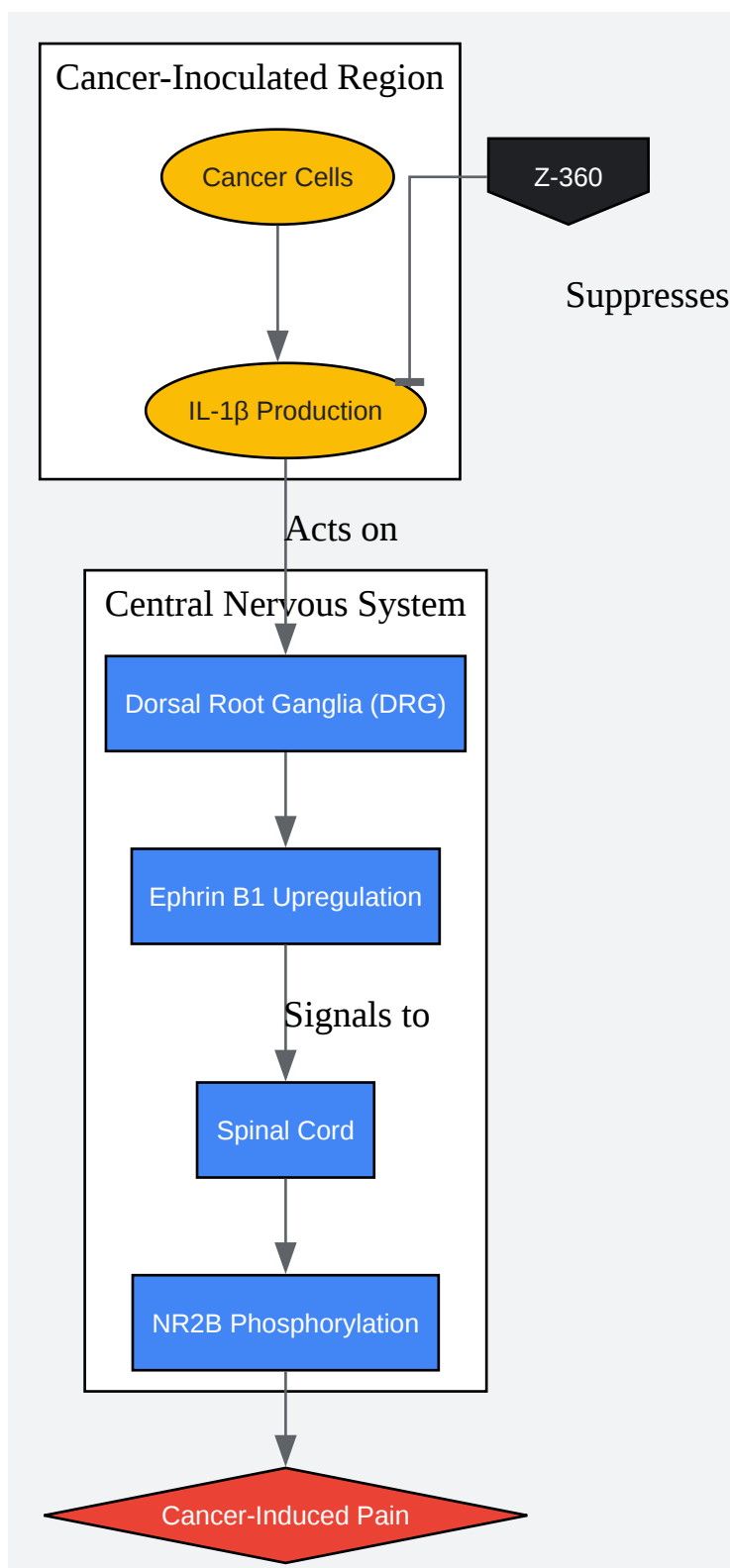
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with **Z-360**.



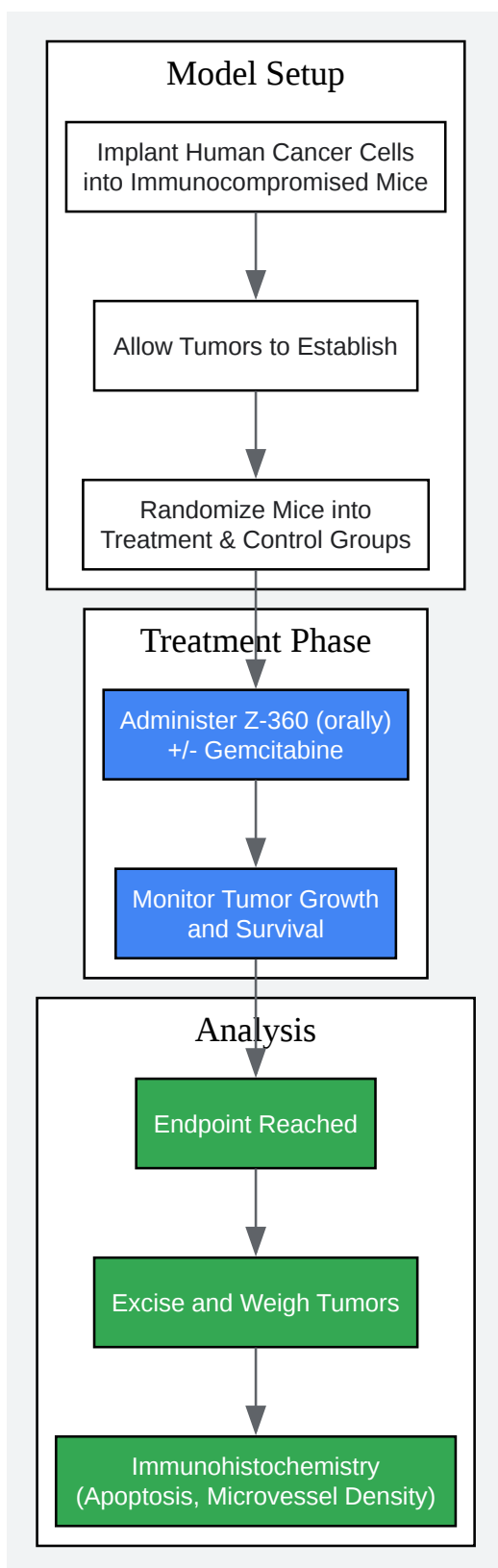
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Caption: **Z-360** mechanism of action in cancer cells.



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Caption: **Z-360**'s proposed analgesic signaling pathway.



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Caption: In vivo xenograft experimental workflow.

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